molecular formula C18H20O5 B5208899 4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde

4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde

Cat. No.: B5208899
M. Wt: 316.3 g/mol
InChI Key: MNZRERMZBZJJCY-UHFFFAOYSA-N
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Description

4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C16H16O4 It is a derivative of benzaldehyde, characterized by the presence of methoxy and phenoxy groups attached to the benzene ring

Properties

IUPAC Name

4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-15-5-3-6-16(12-15)22-9-4-10-23-18-11-14(13-19)7-8-17(18)21-2/h3,5-8,11-13H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZRERMZBZJJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-(3-methoxyphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzoic acid.

    Reduction: 4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The methoxy and phenoxy groups may play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is unique due to the presence of both methoxy and phenoxy groups, which can influence its reactivity and potential applications. The propoxy linkage also adds to its structural complexity, making it a valuable intermediate in organic synthesis.

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